1-ethyl-3-methyl-6-(4-methylphenyl)-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-ETHYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolopyridine core with various substituents, including an isoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable procedures to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-ETHYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups .
Scientific Research Applications
1-ETHYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-ETHYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazolyl groups, such as valdecoxib and leflunomide, share some structural features and biological activities.
Pyrazolopyridine Derivatives:
Uniqueness: 1-ETHYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H23N5O2 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-ethyl-3-methyl-6-(4-methylphenyl)-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H23N5O2/c1-4-31-25-24(17(3)30-31)21(15-22(29-25)18-7-5-16(2)6-8-18)26(32)28-20-11-9-19(10-12-20)23-13-14-27-33-23/h5-15H,4H2,1-3H3,(H,28,32) |
InChI Key |
FYUFEPHZGBHEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=CC=C(C=C4)C5=CC=NO5 |
Origin of Product |
United States |
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